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molecular formula C8H9BrN2O B1376269 N-(4-bromopyridin-2-yl)propanamide CAS No. 1285530-55-3

N-(4-bromopyridin-2-yl)propanamide

Cat. No. B1376269
M. Wt: 229.07 g/mol
InChI Key: LSDZPKRYASYGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685974B2

Procedure details

To a solution of 4-bromo-2-aminopyridine (580 mmol) in 1.5 L dichloromethane was added pyridine (1.16 mol). The mixture was stirred for 20 min. Propionyl chloride (669 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 5 h. Water was added and the reaction mixture was extracted with dichloromethane. The combined organic layer was washed with brine, dried and concentrated. The residue was recrystallized from hexane/ethyl acetate (6:1) to afford 112 g of N-(4-bromopyridin-2-yl)propanamide (85% yield).
Quantity
580 mmol
Type
reactant
Reaction Step One
Quantity
1.16 mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
669 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.N1C=CC=CC=1.[C:15](Cl)(=[O:18])[CH2:16][CH3:17].O>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:15](=[O:18])[CH2:16][CH3:17])[CH:3]=1

Inputs

Step One
Name
Quantity
580 mmol
Type
reactant
Smiles
BrC1=CC(=NC=C1)N
Name
Quantity
1.16 mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
669 mmol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane/ethyl acetate (6:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=NC=C1)NC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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